molecular formula C20H16O2 B1228842 4,4'-(2-Phenylethene-1,1-Diyl)diphenol CAS No. 66422-18-2

4,4'-(2-Phenylethene-1,1-Diyl)diphenol

Cat. No.: B1228842
CAS No.: 66422-18-2
M. Wt: 288.3 g/mol
InChI Key: CKNFKDYCAQZYBQ-UHFFFAOYSA-N
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Description

4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a vinyl group substituted with another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation of phenol derivatives with appropriate aldehydes or ketones, followed by further functionalization to introduce the vinyl group.

Industrial Production Methods

Industrial production of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol, which can have different properties and applications.

Scientific Research Applications

4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . Additionally, its phenolic structure allows it to interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its vinyl group and phenolic hydroxyl groups provide versatility in chemical reactions and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activities.

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNFKDYCAQZYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985089
Record name 4,4'-(2-Phenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66422-18-2
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(2-Phenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-PHENYLETHENE-1,1-DIYL)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4MMB2J798
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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